Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a methyl group and a prop-2-enoate moiety. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-yl derivatives with appropriate reagents to introduce the prop-2-enoate group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include N₂O₅, SO₂/HSO₃⁻, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its interactions with specific enzymes and receptors, leading to downstream biological effects .
Comparison with Similar Compounds
Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other nitropyridine derivatives, such as:
- 2-Methyl-5-nitropyridine
- 3-Hydroxy-6-methyl-2-nitropyridine
- 2-Bromo-5-nitropyridine
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the prop-2-enoate group in this compound makes it unique and imparts distinct chemical properties.
Properties
CAS No. |
89861-95-0 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O4/c1-7-9(12(14)15)5-3-8(11-7)4-6-10(13)16-2/h3-6H,1-2H3 |
InChI Key |
WMOZCZVLVWJNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.